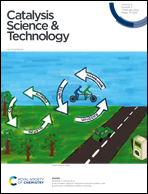Solar thermal catalytic reforming of natural gas: a review on chemistry, catalysis and system design
Catalysis Science & Technology Pub Date: 2015-01-08 DOI: 10.1039/C4CY01333F
Abstract
Solar radiation is an abundant and environmentally benign energy source. However, its capture and effective utilization is one of the most difficult challenges faced by modern science. An effective way to capture solar energy is to convert it to chemical energy using concentrated solar power and thermochemical conversion routes, such as methane reforming. Methane, the main component of natural gas, is poised to become a leading feedstock in the near term, partly due to recent developments in shale gas extraction. Solar-to-chemical energy conversion can be achieved by reforming methane into synthesis gas, a mixture of carbon monoxide and hydrogen, in a single, highly endothermic catalytic process when reacted with steam or carbon dioxide. This review highlights different aspects of solar thermal reforming of methane, including thermodynamics, challenges related to catalyst activity and stability and reactor design. Equilibrium limitations are discussed in detail with respect to solar thermal reforming. Recent developments in methane reforming catalysis are critically reviewed in a broad scope, addressing catalyst deactivation drawbacks and focusing on alternative catalysts. The potential of the low-temperature solar methane steam reforming and the related technological challenges are discussed, including catalyst requirements. Future directions are also outlined.

Recommended Literature
- [1] Understanding the interface between oxides and metals
- [2] Front cover
- [3] A K+-selective channel with a record-high K+/Na+ selectivity of 20.1†
- [4] Labelless electrochemical melting curve analysis for rapid mutation detection
- [5] Correction: A dry molten globule-like intermediate during the base-induced unfolding of a multidomain protein
- [6] Rechargeable aqueous zinc–bromine batteries: an overview and future perspectives
- [7] Recent developments in sensing methods for eutrophying nutrients with a focus on automation for environmental applications
- [8] Contents list
- [9] Functionalized imidazolium salts for task-specific ionic liquids and their applications
- [10] Calculation of optimal gas retention time using a logarithmic equation applied to a bio-trickling filter reactor for formaldehyde removal from synthetic contaminated air

Journal Name:Catalysis Science & Technology
Research Products
-
CAS no.: 12090-66-3









